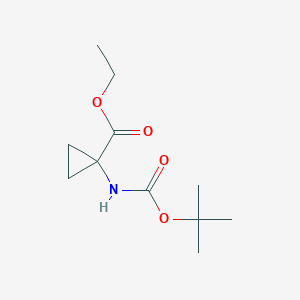

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXFYABGAOGXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437220 | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-05-2 | |

| Record name | 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Structural and Methodological Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of a Constrained Scaffold

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that offer both metabolic stability and precise conformational control is paramount. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a seemingly simple building block, embodies these desirable characteristics. Its rigid cyclopropane core introduces a defined three-dimensional geometry into target molecules, a feature widely exploited to enhance biological activity and fine-tune pharmacokinetic properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function, coupled with an ethyl ester, makes it a versatile intermediate for peptide synthesis and the construction of complex pharmaceutical agents.[2]

This guide provides an in-depth analysis of this compound's structural features, the methodologies for its characterization, and the underlying scientific principles that govern these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Physicochemical Identity

A clear definition of the molecule's fundamental properties is the cornerstone of any rigorous scientific investigation.

| Property | Value | Source |

| IUPAC Name | ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [3] |

| CAS Number | 107259-05-2 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [5] |

| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [3][4] |

| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Validated Workflow

The most common and reliable synthesis of the title compound involves the N-protection of the corresponding amino acid ester. The choice of the Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, ensuring orthogonality in multi-step syntheses.

Synthetic Protocol: N-Boc Protection

This protocol describes a standard procedure for the protection of an amino ester using Di-tert-butyl dicarbonate (Boc₂O).

Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 1-aminocyclopropanecarboxylate hydrochloride in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.

-

Base Addition: Cool the solution in an ice bath (0 °C). Add triethylamine (typically 2.2 equivalents) dropwise to the stirred solution. The TEA serves to deprotonate the amine hydrochloride salt, liberating the free amine.

-

Reagent Addition: To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amino ester is fully consumed.[6]

-

Work-up:

-

Dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection synthesis.

Core Structural Analysis

The unequivocal determination of a molecule's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, showing no coupling. |

| ~1.40 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |

| ~1.10 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |

| (Variable) | Broad Singlet (br s) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~173 | C =O (Ester) | Carbonyl carbon of the ethyl ester group. |

| ~155 | C =O (Carbamate) | Carbonyl carbon of the Boc protecting group. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~35 | C (Quaternary) | Quaternary carbon of the cyclopropane ring bonded to N and COOEt. |

| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

| ~17 | Cyclopropane -CH₂ - | Methylene carbons of the cyclopropane ring. |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400 | N-H Stretch | Amide | A sharp to medium peak indicating the N-H bond of the carbamate. |

| 2980-2930 | C-H Stretch | Alkane (sp³) | Strong absorptions from the C-H bonds in the ethyl and tert-butyl groups. |

| ~1735 | C=O Stretch | Ester | A strong, sharp peak characteristic of the ester carbonyl group. |

| ~1700 | C=O Stretch | Carbamate | A strong, sharp peak for the carbonyl of the Boc group, often slightly lower than the ester.[7] |

| ~1520 | N-H Bend | Amide | A medium intensity peak associated with the bending of the N-H bond.[7] |

| ~1160 | C-O Stretch | Ester/Carbamate | Strong C-O stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion:

-

[M+H]⁺: m/z 230.14

-

[M+Na]⁺: m/z 252.12

-

-

Key Fragmentation Pathways: A primary and highly characteristic fragmentation is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion.

-

Loss of C₄H₈ (isobutylene, 56 Da) from [M+H]⁺ → m/z 174

-

Loss of the entire Boc group (100 Da) from [M+H]⁺ → m/z 130

-

X-ray Crystallography

Should a suitable single crystal be obtained, X-ray crystallography offers the most definitive structural proof by providing a three-dimensional map of electron density.[8][9]

Principle: X-rays are diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is mathematically analyzed to determine the precise location of each atom in space, yielding accurate bond lengths, bond angles, and torsional angles.[10]

Expected Insights for This Molecule:

-

Conformation: It would reveal the preferred conformation of the flexible ethyl ester and Boc groups relative to the rigid cyclopropane ring.

-

Bond Parameters: Precise measurement of the C-C bond lengths within the strained cyclopropane ring and the geometry of the carbamate and ester groups.

-

Intermolecular Interactions: It would identify any hydrogen bonding (e.g., involving the N-H group and a carbonyl oxygen of a neighboring molecule) or van der Waals interactions that dictate the crystal packing.

Caption: Logical relationships in the structural analysis workflow.

Applications and Significance in Research

This compound is not merely an academic curiosity; it is a key player in the synthesis of high-value molecules.

-

Constrained Peptidomimetics: The cyclopropane ring serves as a rigid scaffold to mimic peptide turns or to constrain the side chains of amino acids, often leading to enhanced receptor binding affinity and enzymatic stability.

-

Improved Pharmacokinetics: Introducing a cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug molecule in the body.[1]

-

Fine-Tuning Polarity: The compact, lipophilic nature of the cyclopropane ring can be used to modulate the overall polarity and membrane permeability of a drug candidate.

Its structural rigidity and predictable reactivity make it an indispensable tool for medicinal chemists aiming to translate a lead compound into a viable drug candidate.

References

- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]

- 2. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]

- 3. This compound [synhet.com]

- 4. chem-space.com [chem-space.com]

- 5. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to CAS 107259-05-2: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Among these, the cyclopropane ring has emerged as a valuable bioisostere, capable of enhancing potency, modulating conformation, and improving metabolic stability. This guide provides an in-depth technical overview of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS Number: 107259-05-2) , a pivotal building block that serves as a gateway to a diverse array of complex molecules with therapeutic potential.

Core Molecular Attributes and Physicochemical Profile

Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate, a stable, white to off-white solid, is a derivative of 1-aminocyclopropanecarboxylic acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the ethyl ester at the carboxylic acid position renders it an ideal intermediate for peptide synthesis and the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of CAS 107259-05-2

| Property | Value | Source |

| IUPAC Name | Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | [2] |

| CAS Number | 107259-05-2 | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point (Predicted) | 307.0 ± 21.0 °C | [1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General Knowledge |

Chemical Structure:

Caption: 2D Structure of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate.

Strategic Importance in Medicinal Chemistry: The Power of the Cyclopropane Moiety

The incorporation of a cyclopropane ring into a drug candidate can have profound effects on its biological profile. This is due to the unique electronic and conformational properties of this three-membered ring system. The high s-character of the carbon-carbon bonds imparts vinyl-like properties, while the rigid structure can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, thus improving the pharmacokinetic profile of a drug.

This building block, CAS 107259-05-2, provides a convenient and efficient means to introduce this valuable cyclopropane moiety into a wide range of molecular scaffolds.

Synthesis and Manufacturing Overview

The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a well-established process, typically proceeding via the protection of the amino group of ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.

Standard Laboratory-Scale Synthesis Protocol

Reaction:

Caption: Conversion to a hydroxylated intermediate.

Role in the Synthesis of Potential Therapeutic Agents

While direct, publicly available examples of marketed drugs synthesized from CAS 107259-05-2 are not readily found, its importance lies in its role as a versatile starting material in the discovery phase for various therapeutic areas:

-

Enzyme Inhibitors: The rigid cyclopropane scaffold can be used to design potent and selective inhibitors of enzymes such as kinases and proteases, where a specific conformation is required for binding to the active site.

-

G-Protein Coupled Receptor (GPCR) Modulators: The unique stereochemical properties of cyclopropane-containing ligands can lead to novel interactions with GPCRs, resulting in agonists or antagonists with improved selectivity and efficacy.

-

Antiviral and Antibacterial Agents: The introduction of the cyclopropane moiety can enhance the antiviral or antibacterial activity of a compound by improving its metabolic stability or by providing a novel pharmacophore that can interact with viral or bacterial targets.

Quality Control and Analytical Characterization

Ensuring the purity and identity of CAS 107259-05-2 is crucial for its successful application in multi-step syntheses. Standard analytical techniques are employed for its characterization.

Table 2: Analytical Methods for Quality Control

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the ethyl group (triplet and quartet), the cyclopropyl protons (multiplets), the tert-butyl group (singlet), and the NH proton (broad singlet). |

| ¹³C NMR | The spectrum will display resonances corresponding to the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the cyclopropane ring, the carbons of the ethyl and tert-butyl groups, and the methylene carbons of the cyclopropane ring. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of the Boc group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate.

-

Hazard Statements: According to supplier safety data sheets, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [1]* Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [1]

Conclusion and Future Outlook

Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS 107259-05-2) is a valuable and versatile building block in the field of drug discovery and development. Its ability to introduce the conformationally constrained and metabolically robust cyclopropane moiety makes it a key intermediate in the synthesis of a wide range of biologically active molecules. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

ChemicalBook. (n.d.). H-ACPC-OET HCL 42303-42-4 wiki. Retrieved from a relevant chemical supplier website. ChemicalBook. (n.d.). tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2. Retrieved from a relevant chemical supplier website. [2]Chemspace. (n.d.). Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate. Retrieved from a relevant chemical supplier website. [1]ChemicalBook. (n.d.). SINOVA SL-03967 | 107259-05-2. Retrieved from a relevant chemical supplier website.

Sources

Synthesis and Characterization of Constrained Amino Acids: A Guide to Engineering Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained amino acids are indispensable tools in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides and peptidomimetics, these unique building blocks enhance metabolic stability, improve receptor affinity and selectivity, and lock bioactive conformations.[1][2][3] This guide provides a comprehensive overview of the core strategies for the synthesis of constrained amino acids and the analytical techniques required for their thorough characterization. We delve into the causality behind experimental choices, offering field-proven insights into asymmetric synthesis, ring-closing metathesis (RCM), and other cyclization strategies. Furthermore, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy to elucidate the three-dimensional structure of these complex molecules. This document is intended to be a practical and authoritative resource for researchers aiming to leverage conformational constraint in the design of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are nature's versatile signaling molecules, but their therapeutic potential is often hindered by poor proteolytic stability and high conformational flexibility, which can lead to reduced binding affinity for their biological targets.[2] The incorporation of constrained amino acids addresses these limitations by reducing the entropic penalty upon binding and stabilizing secondary structures like β-turns and helices.[2][4][5] This has led to the development of potent and selective drugs, including anticoagulants, ACE inhibitors, and anti-diabetic agents.[6] This guide provides the foundational knowledge to both create and validate these critical molecular scaffolds.

Part I: Core Synthetic Strategies

The synthesis of a constrained amino acid is a deliberate exercise in molecular engineering. The chosen strategy depends entirely on the desired type of constraint—be it a gem-disubstituted α-carbon to restrict torsional angles or a cyclic system to lock the backbone into a specific geometry.

Chapter 1: Asymmetric Synthesis of Acyclic Constrained Amino Acids

The simplest form of constraint is the α,α-disubstituted amino acid, where the α-hydrogen is replaced by a second substituent.[7][8] This modification sterically hinders rotation around the N-Cα and Cα-C bonds, significantly limiting the available conformational space.

The primary challenge is the stereocontrolled construction of the quaternary α-carbon. Modern methods have moved beyond classical approaches to embrace catalytic asymmetric synthesis. A particularly powerful strategy involves the dual catalysis of copper (Cu) and iridium (Ir) for the stereodivergent α-allylation of aldimine esters.[9] This method is notable because it allows access to all four possible product stereoisomers from the same set of starting materials simply by selecting the appropriate combination of chiral catalysts.[9] This provides exceptional control and flexibility in generating stereochemically diverse libraries for structure-activity relationship (SAR) studies.

Chapter 2: Cyclization via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of macrocyclic peptides and amino acids.[10][11] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new carbon-carbon double bond between two pre-existing olefinic side chains within a peptide sequence.[10]

Causality Behind the Choice: RCM is favored for its remarkable functional group tolerance, allowing it to proceed on fully elaborated peptides without the need for extensive protecting group strategies.[10][12] It creates a robust, non-reducible carbon-carbon tether, which is more stable in biological systems than a disulfide bridge. This strategy is highly effective for creating five- to seven-membered rings to generate constrained α-amino acid derivatives or for cross-linking residues at i and i+4 or i+7 positions to stabilize α-helices.[10][12]

Caption: General workflow for synthesizing a constrained peptide via RCM.

Chapter 3: Specialized Ring Structures

Small, strained rings introduce sharp, well-defined conformational constraints.

-

Cyclopropyl Amino Acids: These are rigid structures that can be considered dipeptide isosteres or conformationally restricted alanine or phenylalanine analogues.[13][14] Syntheses often involve carbene or ylide additions to alkenes or cobalt-catalyzed asymmetric reductive additions.[14][15][16] Chiral amino acids with cyclopropyl fragments are of significant interest as they are found in several drug candidates.[15]

-

Aziridine-Containing Amino Acids: The three-membered aziridine ring is a versatile synthetic intermediate.[17] These constrained amino acids can be embedded within peptide chains and subsequently opened by various nucleophiles to create novel, functionalized peptides.[18][19] The synthesis typically involves the ring closure of amino alcohols, for example, via a modified Wenker synthesis.[17][20]

Part II: The Analytical Toolkit for Characterization

Synthesizing the molecule is only half the battle. A rigorous and multi-faceted characterization strategy is essential to confirm not only the covalent structure and purity but also the three-dimensional conformation that was the goal of the synthesis.

Chapter 4: Foundational Analysis: Structure, Purity, and Mass

Every synthesized compound must first be subjected to a standard suite of analytical techniques.

| Technique | Purpose | Key Information Gained |

| RP-HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity), presence of impurities. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms expected molecular weight, provides fragmentation data for sequence verification (MS/MS). |

| 1D NMR (¹H, ¹³C) | Covalent Structure Confirmation | Chemical shifts, coupling constants, and integration confirm the bonding framework of the molecule. |

Trustworthiness through Orthogonality: These techniques are complementary. HPLC confirms that you have a single major component, MS confirms it has the correct mass, and NMR confirms it has the correct covalent structure. Relying on only one of these is insufficient for validating a novel constrained amino acid.

Chapter 5: Elucidating 3D Conformation in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the solution-state conformation of constrained molecules. While 1D NMR confirms the structure, 2D NMR techniques provide through-bond and through-space correlations that define the molecule's shape.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically 2-3 bonds apart), helping to assign spin systems within amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Extends COSY to show correlations between all protons within a single amino acid residue's spin system.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis. It detects protons that are close in space (<5 Å), regardless of whether they are close in the covalent structure. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance restraints for molecular modeling.

Chapter 6: The Gold Standard: Solid-State Conformation

X-ray Crystallography: For molecules that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[21][22] It is the ultimate arbiter for confirming the success of a design strategy aimed at achieving a specific conformation.[21] While solution dynamics are absent, a crystal structure provides precise bond lengths, bond angles, and torsional angles that can validate computational models and confirm the presence of intended secondary structures like β-turns or helices.[23][24]

Caption: Decision logic for choosing appropriate characterization techniques.

Chapter 7: Assessing Global Secondary Structure

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure content of a peptide in solution.[25][26] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum has characteristic shapes for different secondary structures:

-

α-Helix: Strong positive band around 192 nm and two strong negative bands at ~208 nm and ~222 nm.

-

β-Sheet: Negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Strong negative band around 198 nm.

CD is an excellent tool for rapidly screening a series of constrained peptides to see if the intended conformational bias (e.g., increased helicity) has been achieved.

Part III: Field-Proven Methodologies

This section provides actionable, step-by-step protocols for key synthetic and analytical procedures.

Protocol 7.1: Synthesis of a Cyclopentenylglycyl Peptide via RCM

This protocol is adapted from methodologies demonstrating the RCM of α,α-diallylglycyl peptides.[27]

Objective: To cyclize a linear peptide containing an α,α-diallylglycine residue to form a constrained cyclopentenylglycine residue.

Materials:

-

Linear Peptide-Resin (e.g., Fmoc-Ala-DiallylGly-Leu-Rink Amide Resin)

-

Standard solid-phase peptide synthesis (SPPS) reagents (DMF, Piperidine, coupling agents).[28]

-

Grubbs' First Generation Catalyst

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Reversed-Phase HPLC system

Step-by-Step Methodology:

-

Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. The α,α-diallylglycine is incorporated as a protected Fmoc-amino acid derivative.[28]

-

On-Resin Cyclization:

-

Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Prepare a 5-10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCM.

-

Drain the resin and add the catalyst solution.

-

Agitate the reaction vessel under an inert atmosphere (N₂ or Ar) for 2 hours at room temperature. Repeat with a fresh portion of catalyst for another 2 hours to ensure complete conversion.

-

-

Washing: Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x) to remove the ruthenium catalyst and byproducts.

-

Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet. Dissolve the peptide in a water/acetonitrile mixture and lyophilize.

-

Purification: Purify the crude cyclic peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Validation (Self-Validating System):

-

Confirm the mass of the purified product via LC-MS. The mass should correspond to the linear peptide minus 28 Da (loss of ethylene).

-

Confirm purity is >95% by analytical RP-HPLC.

-

Confirm the structure via ¹H NMR, observing the disappearance of terminal allyl proton signals and the appearance of new cyclopentenyl olefinic proton signals.

-

Protocol 7.2: Conformational Analysis by 2D NOESY

Objective: To obtain through-space proton-proton distance restraints to define the solution conformation of a constrained peptide.

Materials:

-

Lyophilized, purified constrained peptide (>95% purity)

-

NMR-compatible solvent (e.g., D₂O, CD₃OH, or H₂O/D₂O 9:1 for amide proton observation)

-

High-field NMR spectrometer (≥ 600 MHz recommended for resolution)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~1-5 mg of the peptide in 0.5 mL of the chosen NMR solvent. For observation of exchangeable amide protons, use a 90% H₂O/10% D₂O mixture.

-

Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to ensure proper sample concentration and assess signal dispersion.

-

Acquisition of 2D TOCSY: Run a 2D TOCSY experiment to assign all protons within each amino acid's spin system. This is critical for the unambiguous assignment of NOESY cross-peaks later.

-

Acquisition of 2D NOESY:

-

Set up a 2D NOESY experiment. A key parameter is the mixing time (τm) . This is the period during which magnetization transfer (the NOE) occurs.

-

Run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to build up a reliable NOE curve and ensure that observed cross-peaks arise from direct interactions, not spin diffusion.

-

For peptides, a mixing time of 200-300 ms is often a good starting point.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the cross-peaks. A cross-peak between proton Hₐ and Hₓ indicates they are close in space. Use the TOCSY data to confirm assignments.

-

Interpretation: Look for key long-range NOEs. For example, an NOE between an alpha proton (Hα) of residue i and the amide proton (HN) of residue i+3 is a hallmark of a helical conformation. An NOE between the Hα of residue i and the Hα of residue i+1 is indicative of an extended or β-sheet conformation.

-

-

Structure Calculation (Optional): The assigned NOE cross-peak volumes can be converted into distance restraints and used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

Conclusion and Future Outlook

The synthesis and characterization of constrained amino acids represent a synergistic interplay between creative organic synthesis and rigorous analytical science. The ability to rationally design and validate conformationally restricted molecules provides an unparalleled advantage in the development of peptide and peptidomimetic therapeutics. As synthetic methods become more sophisticated and analytical instruments more sensitive, the accessible chemical space for novel constrained building blocks will continue to expand, opening new avenues for targeting challenging biological systems like protein-protein interactions and driving the discovery of next-generation medicines.

References

-

Verma, S., & Dastidar, P. (1998). Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis. Bioorganic & Medicinal Chemistry Letters, 8(3), 257-260. [Link]

-

Wipf, P., & Spencer, J. A. (2004). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 6(18), 3127-3130. [Link]

-

Wang, Y., et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]

-

González-Vera, J. A., et al. (2018). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry, 83(15), 8081-8090. [Link]

-

Oba, M. (2004). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 124(12), 899-913. [Link]

-

Brasted, K., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7701-7713. [Link]

-

Wang, Z., et al. (2018). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society, 140(19), 6074-6078. [Link]

-

Oba, M. (2004). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of the Pharmaceutical Society of Japan, 124(12), 899-913. [Link]

-

Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318. [Link]

-

Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555-6559. [Link]

-

Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555-6559. [Link]

-

Brasted, K., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13, 7701-7713. [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(8), 1297-1317. [Link]

-

Tu, H., et al. (1998). An Asymmetric Synthesis Protocol to Prepare Topographically Constrained β-Substituted Aromatic Amino Acids. Letters in Peptide Science, 5(3), 159-162. [Link]

-

Easton, C. J., & Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-402. [Link]

-

Various Authors. (n.d.). Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

-

Wang, B., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

-

Kasyan, A. O., & Kasyan, L. I. (2012). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 48(8), 1047-1073. [Link]

-

Głowacka, I. E., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(11), 2997. [Link]

-

Various Authors. (n.d.). Aziridine synthesis. Organic Chemistry Portal. [Link]

-

Jóźwiak, K., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(5), 1066. [Link]

-

Hanessian, S., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(5), 390-411. [Link]

-

Soloshonok, V. A. (2001). Asymmetric synthesis of novel sterically constrained amino acids. Tetrahedron: Asymmetry, 12(13), 1841-1854. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec Resources. [Link]

-

Grobovšek, M., & Grošelj, U. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5005. [Link]

-

Ananda, K. (2010). X-Ray Crystallographic Studies Of Designed Peptides. IISc Thesis Repository. [Link]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 63(26), 9648-9659. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. ResolveMass Resources. [Link]

-

Kumar, A., & Singh, J. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 522-531. [Link]

-

PeptiDream Inc. (2015). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry, 69(6), 345-349. [Link]

-

Harrison, R. S., et al. (2016). Crystal structures of constrained peptide/protein interactions. Chemical Science, 7(10), 6563-6569. [Link]

-

LePlae, P. R., et al. (2002). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Organic Letters, 4(18), 3051-3054. [Link]

-

Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606-9614. [Link]

-

Brown, D. W., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3209-3218. [Link]

-

Bier, D., et al. (2014). Constraining Peptide Conformations with the Help of Ring-Closing Metathesis. CHIMIA International Journal for Chemistry, 68(11), 785-789. [Link]

-

Akaji, K., et al. (2001). Modification of constrained peptides by ring-closing metathesis reaction. Bioorganic & Medicinal Chemistry Letters, 11(11), 1421-1423. [Link]

-

Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek Resources. [Link]

-

Soloshonok, V. A. (2001). Asymmetric synthesis of novel sterically constrained amino acids. University of Arizona Repository. [Link]

-

Voelz, V. A., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 8(10), 3585-3597. [Link]

-

Chen, C., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5462. [Link]

-

Zhang, H. (2005). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. FEBS Journal, 284(16), 2570-2590. [Link]

-

Daniels, J. S., et al. (2013). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 100(1), 58-69. [Link]

-

Tanaka, M., et al. (2020). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 25(17), 3968. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

-

Liu, Y., et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. JACS Au, 4(1), 213-222. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 16. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 21. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. biopharmaspec.com [biopharmaspec.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Modification of constrained peptides by ring-closing metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chem.uci.edu [chem.uci.edu]

The Cyclopropylamine Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a seemingly simple three-membered ring appended with an amine, has emerged as a privileged and versatile motif in medicinal chemistry. Its unique combination of structural rigidity, metabolic stability, and electronic properties allows it to address numerous challenges in drug design, from enhancing potency and selectivity to improving pharmacokinetic profiles. This guide provides a comprehensive exploration of the cyclopropylamine moiety, delving into its fundamental physicochemical characteristics, its strategic application as a bioisostere, its critical role in enzyme inhibition, and the synthetic methodologies for its incorporation. Through detailed explanations, illustrative case studies, and practical protocols, we illuminate the causality behind its widespread success and offer insights for its future application in the development of novel therapeutics.

The Strategic Value of a Strained Ring: Core Physicochemical Properties

The incorporation of a cyclopropylamine group into a drug candidate can profoundly influence its pharmacological profile.[1] This stems from the unique and powerful interplay of its conformational, electronic, and steric properties, which are a direct consequence of the inherent strain in the three-membered ring.[2]

Conformational Restriction: A Pre-organized Binding Partner

Perhaps the most significant advantage of the cyclopropyl group is the conformational rigidity it imparts.[3] Unlike flexible alkyl chains that can adopt numerous conformations, the cyclopropyl ring locks a portion of the molecule into a well-defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity and potency.[4][5] Furthermore, this rigidity can enhance selectivity by favoring the specific conformation required for interaction with the desired target over off-targets.[3]

The cyclopropyl group's influence extends to adjacent atoms, affecting the preferred dihedral angles and overall molecular shape, a property that has been successfully exploited in the design of peptidomimetics and other conformationally constrained agents.[6][7]

Physicochemical Data Summary

The unique bonding in the cyclopropane ring—often described as having enhanced π-character—and the proximity of the strained ring to the nitrogen atom modulate the amine's basicity and other key physical properties.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N | [2][8] |

| Molar Mass | 57.09 g/mol | [2][9] |

| Boiling Point | 49-50 °C | [8][10] |

| Density | 0.824 g/mL at 25 °C | [8][10] |

| pKa | 9.10 | [8][10] |

| Water Solubility | Miscible | [8] |

Table 1: Key physicochemical properties of the parent cyclopropylamine molecule.

The electron-withdrawing nature of the cyclopropyl group can lower the pKa of the adjacent amine compared to a corresponding isopropyl or tert-butyl amine, which can be strategically used to reduce P-glycoprotein efflux and modify drug distribution.[4][11]

Enhancing Drug Longevity: Metabolic Stability and Bioactivation

A primary driver for incorporating cyclopropyl groups is the pursuit of enhanced metabolic stability.[3][5] The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, with a higher bond dissociation energy.[4][12] This makes them significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with a hydrogen atom abstraction step.[12] Replacing a metabolically vulnerable group, such as an isopropyl moiety, with a cyclopropyl ring can effectively block a metabolic hotspot, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[4][13]

However, the story is not one of simple inertness. When attached directly to a nitrogen atom, the cyclopropylamine moiety can be a substrate for enzymes, leading to mechanism-based inhibition or, in some cases, bioactivation.[12] Oxidation of the nitrogen can be followed by ring-opening of the strained cyclopropyl group, generating a reactive carbon-centered radical.[14] This radical can then form covalent adducts with the enzyme (leading to irreversible inhibition) or other biological macromolecules, which can be a source of toxicity.[12][14] The well-documented hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin, for instance, is linked to the CYP-mediated bioactivation of its cyclopropylamine group.[12]

A Privileged Scaffold for Enzyme Inhibition

The unique reactivity of the cyclopropylamine moiety has cemented its role as a key pharmacophore for mechanism-based enzyme inhibitors.[15]

Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)

Cyclopropylamines are classic irreversible inhibitors of flavin-dependent amine oxidases like MAO and LSD1.[1][16] The antidepressant tranylcypromine is a well-known example that inhibits both MAO-A and MAO-B.[15][16] The mechanism involves enzymatic oxidation of the amine, which generates a reactive intermediate that forms a stable, covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[15] This same mechanism has been powerfully repurposed for cancer therapy, as LSD1 is overexpressed in various cancers.[1][17] Numerous potent and selective LSD1 inhibitors based on the cyclopropylamine scaffold have been developed as promising anticancer agents.[17]

Cytochrome P450 Enzymes

Cyclopropylamines also function as suicide inhibitors of cytochrome P450 enzymes.[14] The mechanism is believed to involve a one-electron oxidation at the nitrogen by the P450 catalytic cycle, followed by rapid scission of the cyclopropane ring.[14][18] The resulting carbon-centered radical can then covalently modify the heme or protein active site, leading to irreversible inactivation of the enzyme.[14] This property is critical to consider during drug development, as unintended P450 inhibition can lead to significant drug-drug interactions.

Synthetic Strategies for Incorporating Cyclopropylamines

The prevalence of cyclopropylamines in drug candidates has driven the development of numerous synthetic methods, ranging from classical rearrangements to modern metal-catalyzed approaches.[19][20]

Overview of Synthetic Routes

Key strategies for synthesizing the cyclopropylamine core include:

-

Curtius Rearrangement: A robust and widely used method involving the thermal or photochemical rearrangement of a cyclopropyl acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[21][22]

-

Kulinkovich-de Meijere/Szymoniak Reactions: Titanium-mediated reactions of nitriles or amides with Grignard reagents to directly form primary cyclopropylamines.[19][21]

-

Metal-Catalyzed Cyclopropanation: Reactions of alkenes with diazo compounds containing a nitrogen functionality, often catalyzed by rhodium or copper complexes, which can provide high levels of stereocontrol.[21][23]

-

Additions to Cyclopropenes: Hydroamination or other nucleophilic additions to substituted cyclopropenes can be a powerful method for generating highly functionalized chiral cyclopropylamines.[23][24]

-

Michael-Initiated Ring Closure (MIRC): The reaction of a nucleophile with an activated alkene followed by an intramolecular cyclization to form the cyclopropane ring.[19]

Experimental Protocol: Scalable Synthesis via Curtius Degradation

This protocol describes a scalable synthesis of a protected cyclopropylamine from its corresponding carboxylic acid, adapted from reported procedures.[22] This self-validating system proceeds through a stable mixed anhydride intermediate, followed by azide formation and rearrangement in the presence of a trapping alcohol.

Objective: To synthesize tert-butyl (1-cyclopropyl)cyclopropylcarbamate from 1-cyclopropylcyclopropanecarboxylic acid.

Materials:

-

1-cyclopropylcyclopropanecarboxylic acid

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Sodium azide (NaN₃)

-

Anhydrous tert-butanol

-

Anhydrous Toluene

-

Anhydrous Acetone

-

Standard glassware for anhydrous reactions, mechanical stirrer

Procedure:

-

Mixed Anhydride Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1-cyclopropylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous acetone. b. Cool the mixture to -5 °C using an appropriate cooling bath. c. Add triethylamine (1.3 equiv) dropwise, maintaining the internal temperature below 0 °C. Stir for 15 minutes. d. Add ethyl chloroformate (1.7 equiv) dropwise over 30 minutes, ensuring the temperature remains at -5 °C. e. Stir the resulting white suspension at -5 °C for an additional 2 hours. The formation of the mixed anhydride is self-validated by the precipitation of triethylammonium chloride.

-

Acyl Azide Formation: a. In a separate flask, prepare a solution of sodium azide (1.8 equiv) in water. b. Add the sodium azide solution to the reaction mixture from Step 1e over a period of 1.5 hours, maintaining the temperature at or below 0 °C. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Azide intermediates can be explosive; do not allow the temperature to rise uncontrollably.

-

Curtius Rearrangement and Trapping: a. After the azide addition is complete, stir the mixture for an additional hour at 0 °C. b. Add anhydrous toluene to the reaction flask, followed by anhydrous tert-butanol (excess). c. Slowly and carefully warm the reaction mixture to room temperature, then heat to reflux (approx. 80-85 °C) under a nitrogen atmosphere. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate. Ensure adequate ventilation. d. Maintain the reflux for 12-16 hours, or until TLC/LCMS analysis indicates the complete consumption of the isocyanate intermediate. The reaction is self-validated by the cessation of gas evolution.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Partition the mixture between water and an organic solvent like ethyl acetate. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. The crude product, tert-butyl (1-cyclopropyl)cyclopropylcarbamate, can be purified by silica gel column chromatography if necessary.

Case Studies: Cyclopropylamines in Marketed Drugs

The strategic value of the cyclopropylamine moiety is best illustrated by its presence in successful therapeutic agents across different disease areas.

-

Ciprofloxacin (Antibiotic): In the quinolone class of antibiotics, the N-cyclopropyl substituent is crucial for potent activity against bacterial DNA gyrase and topoisomerase IV.[25] Its incorporation significantly enhances antibacterial efficacy compared to non-cyclopropylated analogs.[25]

-

Tranylcypromine (Antidepressant): As discussed, this non-selective, irreversible MAO inhibitor utilizes the cyclopropylamine core for its mechanism-based inactivation of the enzyme, leading to increased levels of monoamine neurotransmitters.[15][16]

-

LSD1 Inhibitors (Oncology): Building on the principles of tranylcypromine, a new generation of drugs targeting LSD1 for various cancers, including acute myeloid leukemia and small-cell lung cancer, feature the cyclopropylamine pharmacophore as the key warhead for covalent enzyme modification.[1][17]

Future Perspectives and Conclusion

The cyclopropylamine moiety has transitioned from a chemical curiosity to a mainstay in the medicinal chemist's toolbox. Its ability to rigidly constrain molecular conformation, enhance metabolic stability, and act as a potent pharmacophore for enzyme inhibition provides a powerful, multi-faceted solution to common drug design challenges.[4][5] Future research will likely focus on the development of novel, highly stereoselective synthetic methods to access densely substituted and chiral cyclopropylamines, further expanding the accessible chemical space.[19][23] As our understanding of its nuanced roles in both improving pharmacokinetics and mediating mechanism-based activity continues to grow, the strategic deployment of the cyclopropylamine scaffold is set to remain a cornerstone of innovative drug discovery for years to come.

References

- Vertex AI Search. Cyclopropylamine CAS#: 765-30-0 - ChemicalBook.

- Benchchem. Literature review of cyclopropylamine-containing compounds in medicinal chemistry.

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.

- Ataman Kimya. CYCLOPROPYLAMINE.

- ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.

- ChemBK. Cyclopropylamine.

- ChemicalBook. 765-30-0(Cyclopropylamine) Product Description.

- Benchchem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Frontiers. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference.

- Not specified. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

- ACS Publications. Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists | Journal of Medicinal Chemistry.

- NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC.

- MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.

- ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF.

- PubMed. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits.

- Researcher.Life. Asymmetric Synthesis of Cyclopropylamine Derivatives - R Discovery.

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- Not specified. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.

- ResearchGate. Improvements to metabolic stability through cyclopropyl modification..

- PubMed. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides.

- ACS Publications. Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides | Journal of Medicinal Chemistry.

- NIH. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.

- PubMed. Advances in the Synthesis of Cyclopropylamines.

- Scientific Update - UK. The Cyclopropyl Group in Medicinal Chemistry.

- MalariaWorld. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome.

- PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.

- Not specified. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides.

- ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews.

- NIH. Cyclopropylamine | C3H7N | CID 69828 - PubChem.

-

ResearchGate. Conformational preference of A) cyclopropyl amine derivatives;[26].... [Online] Available at:

- PubMed. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.

- Enamine. Cyclopropylamine derivatives with tuned pKa.

- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- NIH. A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis - PMC.

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. nbinno.com [nbinno.com]

- 26. media.malariaworld.org [media.malariaworld.org]

Literature review on Boc-protected cyclopropane amino acids

An In-depth Technical Guide to Boc-Protected Cyclopropane Amino Acids: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

Non-canonical amino acids (ncAAs) are foundational building blocks in modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced stability, permeability, and receptor selectivity.[1] Among these, cyclopropane-containing amino acids are of paramount interest due to the unique conformational constraints imposed by the three-membered ring.[2][3] This guide provides a comprehensive technical overview of Boc-protected cyclopropane amino acids, a critical class of reagents for drug discovery professionals. We will delve into the causality behind their conformational influence, explore key synthetic strategies with detailed protocols, and highlight their application in creating next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.

The Rationale: Why Constrain Peptides with Cyclopropane Rings?

Linear peptides often suffer from significant therapeutic drawbacks, primarily their high conformational flexibility. This flexibility can lead to poor receptor binding affinity (due to a high entropic penalty upon binding) and susceptibility to proteolytic degradation.[4] Introducing rigid structural elements is a classic medicinal chemistry strategy to overcome these limitations.[5][6]

The cyclopropane ring is an exceptionally effective tool for this purpose. Its rigid, three-dimensional structure fundamentally restricts the torsional angles of the peptide backbone (φ, ψ) and the side-chain (χ), pre-organizing the molecule into a specific, bioactive conformation.[7][8] This conformational locking can lead to:

-

Enhanced Potency: By reducing the entropic cost of binding to a biological target.[7]

-

Improved Metabolic Stability: The unnatural cyclopropyl scaffold is resistant to enzymatic degradation.[1][3]

-

Increased Receptor Selectivity: Fixing the orientation of pharmacophoric groups can favor binding to a specific receptor subtype.[1]

-

Modulated Cell Permeability: The introduction of rigid tethers like cyclopropane can drastically enhance the cell permeability of cyclic peptides.[9]

The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the amine functionality during synthesis. Its stability in basic and nucleophilic conditions, combined with its facile removal under acidic conditions (orthogonality), makes it indispensable for multi-step peptide synthesis.[10][11]

Diagram: The Role of Conformational Constraint

Caption: Impact of cyclopropane-induced conformational constraint on peptide properties.

Core Synthetic Strategies

The synthesis of Boc-protected cyclopropane amino acids can be broadly categorized by the method used to construct the cyclopropane ring. The choice of strategy depends on the desired stereochemistry, substitution pattern, and scalability.

Diagram: Overview of Synthetic Pathways

Caption: Major synthetic routes to Boc-protected cyclopropane amino acids.

The Simmons-Smith Cyclopropanation

This classic reaction provides a reliable and stereospecific method for converting an alkene into a cyclopropane.[12] The reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or, more commonly in modern synthesis, diethylzinc (the Furukawa modification).[13][14] A key advantage is its wide functional group tolerance.[14]

Causality: The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond, thus preserving the alkene's stereochemistry in the product cyclopropane. For alkenes with directing groups like allylic alcohols, the reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn face with high diastereoselectivity.

Experimental Protocol: General Simmons-Smith Cyclopropanation (Furukawa Modification)

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve the alkene substrate (1.0 equiv) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of diethylzinc (Et₂Zn, ~1.5-2.0 equiv) dropwise.

-

Carbenoid Formation: Add diiodomethane (CH₂I₂, ~1.5-2.0 equiv) dropwise to the stirring solution. The rate of addition should be controlled to manage any exotherm.

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Dilute the mixture with DCM and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis offers powerful and versatile methods for cyclopropanation, often providing access to stereoisomers that are difficult to obtain through other means and enabling highly enantioselective transformations.[15] These reactions typically involve the metal-catalyzed decomposition of a diazo compound to form a metal-carbene intermediate, which then reacts with an alkene.

Key Methodologies:

-

Rhodium (Rh) Catalysis: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for the cyclopropanation of alkenes with diazoesters. This method can achieve exceptional trans-selectivity for the synthesis of 1-aryl-2-amino-cyclopropane carboxylates.[16]

-

Ruthenium (Ru) Catalysis: Chiral Ruthenium-salen complexes have been successfully employed in the asymmetric cyclopropanation of styrenes to produce trans-cyclopropyl β-amino acids with excellent yields and enantioselectivities.[17][18]

-

Cobalt (Co) Catalysis: Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrin ligands facilitates the asymmetric radical cyclopropanation of dehydroaminocarboxylates, yielding products with high enantioselectivity and (Z)-diastereoselectivity.[19]

Table 1: Comparison of Catalytic Asymmetric Cyclopropanation Methods

| Catalyst System | Substrate Example | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral (Salen)Ru(II) | Styrene + EDA | High | >25:1 (trans:cis) | 90-99% | [17][18] |

| Chiral Dirhodium (Rh₂(TBSP)₄) | N-vinylphthalimide | Moderate | >98:2 (trans:cis) | 55% | [16] |

| Chiral Co(II)-Porphyrin | Dehydroaminocarboxylate | 75-98% | >20:1 (Z:E) | 84-99% | [19] |

Modular and Scalable Synthetic Routes

Recent efforts have focused on developing more practical and scalable routes that avoid hazardous or expensive reagents. A notable approach involves an intramolecular Hofmann rearrangement of a precursor derived from epichlorohydrin and a malonate.[1][20] This forms a bicyclic carbamate intermediate, which serves as a versatile building block. Subsequent nucleophilic ring-opening allows access to a diverse array of protected cyclopropane amino acids.[1][20] This strategy is powerful because it avoids transition metals and allows for the installation of various functionalities in a controlled manner.[21]

Boc-Protection and Deprotection: The Gatekeepers of Synthesis

The Boc group is fundamental to the successful synthesis and application of these amino acid derivatives. Proper handling during its installation and removal is critical to preserving yield and stereochemical integrity.

Boc-Protection

The standard method for introducing the Boc group is the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[22]

Experimental Protocol: N-Boc Protection of a Cyclopropane Amino Acid

-

Dissolution: Dissolve the cyclopropane amino acid (or its ester salt) (1.0 equiv) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base such as triethylamine (Et₃N, 1.5 equiv) or sodium bicarbonate (NaHCO₃, 2-3 equiv) and stir until the amino acid is fully dissolved.[23]

-

Boc₂O Addition: Add a solution of Boc₂O (1.1-1.2 equiv) in the organic solvent portion.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC (ninhydrin stain).

-

Work-up:

-

Concentrate the mixture in vacuo to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.[23]

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or 1M HCl).[23]

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected amino acid.[23]

Boc-Deprotection

Cleavage of the Boc group is typically achieved under anhydrous acidic conditions.[10] The choice of acid can be critical, especially if other acid-labile groups are present in the molecule.

Experimental Protocol: N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected amino acid (1.0 equiv) in an anhydrous solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add an excess of strong acid. Common choices include:

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-